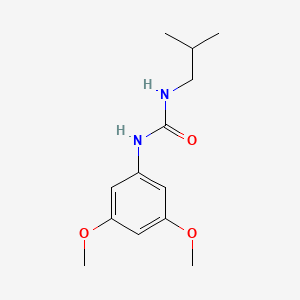

N-(3,5-dimethoxyphenyl)-N'-isobutylurea

Description

Properties

IUPAC Name |

1-(3,5-dimethoxyphenyl)-3-(2-methylpropyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O3/c1-9(2)8-14-13(16)15-10-5-11(17-3)7-12(6-10)18-4/h5-7,9H,8H2,1-4H3,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFZJZTUSGUJHQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)NC1=CC(=CC(=C1)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the most significant applications of N-(3,5-dimethoxyphenyl)-N'-isobutylurea is its potential as an anticancer agent. Research has indicated that compounds with similar structural characteristics can inhibit specific tyrosine kinases associated with cancer progression. For instance, studies on related urea derivatives have shown promising results in inhibiting fibroblast growth factor receptor (FGFR) tyrosine kinases, which are implicated in various cancers .

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects often involves the modulation of signaling pathways that regulate cell proliferation and survival. For example, inhibitors targeting FGFR have demonstrated the ability to induce apoptosis in cancer cells, thus supporting their therapeutic potential .

Analytical Chemistry

Chiral Separation

This compound has been utilized in the development of chiral stationary phases (CSPs) for liquid chromatography. CSPs based on phenylcarbamates, including those derived from 3,5-dimethoxyphenyl groups, have shown exceptional enantioselectivity. This is particularly relevant for the separation of enantiomers in pharmaceutical compounds .

Table 1: Performance of Chiral Stationary Phases Using this compound Derivatives

| CSP Type | Resolution (α) | Analytes Tested |

|---|---|---|

| 3,5-Dimethoxyphenylcarbamate | 1.72 | Ketoprofen, Ibuprofen |

| Bis-3,5-Dimethylphenylcarbamate | 2.0 | Various racemates |

| Chitin-based CSPs | 1.5 to 2.0 | Chiral drugs and intermediates |

Neurological Research

Recent studies have explored the effects of this compound on neuronal signaling pathways. The compound has been investigated for its potential neuroprotective effects against oxidative stress and inflammation in neuronal cells. This could have implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies and Experimental Findings

Case Study: Antitumor Activity Assessment

In a controlled study involving bladder cancer xenografts, a related compound demonstrated significant antitumor activity when administered at specific dosages. This suggests that this compound may share similar properties and warrants further investigation into its efficacy as an anticancer agent .

Experimental Findings: Chiral Recognition Performance

Research involving CSPs derived from this compound has shown that varying the substituents on the phenyl ring significantly impacts chiral recognition capabilities. The highest enantioselectivity was observed with specific derivatives under optimized chromatographic conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(3,5-dimethoxyphenyl)-N'-isobutylurea with structurally or functionally related compounds, including urea derivatives, amides, and sulfonamides, based on substituent groups, physicochemical properties, and applications.

Key Structural and Functional Differences:

Substituent Effects on Polarity: The 3,5-dimethoxyphenyl group in the target compound increases polarity compared to non-methoxy-substituted ureas like fenuron or fluometuron. This may enhance solubility in polar solvents (e.g., methanol or DCM) . In contrast, electron-withdrawing groups (e.g., trifluoromethyl in fluometuron) reduce electron density on the aromatic ring, favoring herbicide activity through oxidative stress induction .

Biological Activity: Isobutyl vs. Amide vs. Urea Linkages: Amides like (E)-N-(3,5-dimethoxyphenyl)-N-(5-oxopentenyl)isobutyramide exhibit lower hydrogen-bonding capacity than ureas, affecting enzyme-binding specificity or environmental degradation rates.

Thermal Stability :

- Urea derivatives generally exhibit higher melting points (e.g., 142–182°C for sulfamoylphenyl compounds ) compared to amides (e.g., the oily consistency of (E)-N-(3,5-dimethoxyphenyl)isobutyramide ), suggesting greater crystalline stability.

Applications: Agrochemicals: Ureas with simple substituents (e.g., isoproturon) are optimized for soil stability and herbicidal activity , while the target compound’s methoxy groups may redirect its utility toward pharmaceuticals (e.g., kinase inhibitors or antimicrobials) . Synthetic Intermediates: The unsaturated amide in serves as a precursor for bicyclic resorcinols via organocatalysis, a role less common for urea derivatives.

Research Findings and Implications

- Structure-Activity Relationships (SAR): The 3,5-dimethoxy substitution pattern is critical for π-π stacking or hydrogen bonding in biological targets, as seen in patented diaminoquinoxaline derivatives .

- Environmental Impact : Unlike fluorinated ureas (e.g., fluometuron), the target compound’s methoxy groups may reduce bioaccumulation risks due to faster hydrolytic degradation .

- Synthetic Challenges : Urea derivatives require careful control of reaction conditions (e.g., Grubbs catalysts for amides vs. acyl chloride couplings for sulfonamides ).

Q & A

Q. What are the optimal synthetic routes for N-(3,5-dimethoxyphenyl)-N'-isobutylurea, and how can purity be maximized?

The synthesis typically involves a urea-forming reaction between 3,5-dimethoxyaniline and isobutyl isocyanate. Key steps include:

- Reagent stoichiometry : A 1:1.2 molar ratio of amine to isocyanate ensures excess isocyanate to drive the reaction to completion.

- Solvent selection : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) under inert atmosphere minimizes side reactions .

- Purification : Automated column chromatography (gradient elution with pentane/ether) or recrystallization from ethanol/water mixtures improves purity (>98%). Post-synthesis characterization via H/C NMR and LC-MS is critical to confirm structure and purity .

Q. How can spectroscopic techniques resolve structural ambiguities in this compound?

- NMR spectroscopy : The 3,5-dimethoxyphenyl group shows characteristic aromatic proton signals as a singlet (δ 6.2–6.5 ppm, integrating for 2H) and methoxy peaks at δ ~3.8 ppm. The isobutyl group’s methyl protons appear as a doublet (δ 0.9–1.1 ppm) .

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak ([M+H]) at m/z consistent with the molecular formula (calculated 276.15 g/mol). Fragmentation patterns distinguish urea linkage from thiourea analogs .

Advanced Research Questions

Q. What strategies are effective for analyzing the compound’s biological activity, particularly in cancer-related pathways?

- Targeted assays : Screen against kinase libraries (e.g., EGFR, VEGFR) due to structural similarity to urea-based kinase inhibitors. Use ATP-competitive binding assays with fluorescence polarization .

- Cellular models : Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. Compare IC values with controls like sorafenib to assess potency .

- Mechanistic studies : Employ Western blotting to monitor downstream signaling proteins (e.g., phosphorylated ERK or AKT) after compound treatment .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

- Substituent modification : Replace the isobutyl group with bulkier alkyl chains (e.g., tert-butyl) to enhance hydrophobic interactions. Alternatively, introduce electron-withdrawing groups (e.g., nitro) to the aryl ring to modulate electronic effects .

- Bioisosteric replacement : Substitute the urea moiety with thiourea or sulfonamide groups to evaluate changes in binding affinity and metabolic stability .

- In silico modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins like tyrosine kinases. Validate with MD simulations to assess binding stability .

Q. How should researchers address contradictory data in solubility and bioavailability studies?

- Solubility enhancement : Test co-solvents (e.g., PEG-400) or formulate as nanoparticles using PLGA polymers. Compare logP values experimentally (shake-flask method) vs. computational predictions .

- Bioavailability optimization : Conduct pharmacokinetic studies in rodent models with oral/intravenous administration. Measure plasma half-life and AUC using LC-MS/MS .

- Metabolic stability : Incubate with liver microsomes to identify cytochrome P450-mediated degradation. Introduce deuterium at labile positions to prolong half-life .

Methodological Considerations

Q. What analytical workflows are recommended for detecting degradation products?

- Forced degradation studies : Expose the compound to heat (40–60°C), UV light, and acidic/alkaline conditions. Monitor via HPLC-DAD/MS to identify degradation peaks .

- Stability-indicating methods : Validate a reverse-phase HPLC method (C18 column, acetonitrile/water gradient) with resolution >2.0 between parent compound and degradants .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

- CRISPR/Cas9 knockout models : Generate cell lines lacking putative targets (e.g., specific kinases) to confirm on-target effects .

- Transcriptomic profiling : Perform RNA-seq to identify differentially expressed genes post-treatment. Pathway enrichment analysis (e.g., KEGG) links the compound to specific signaling networks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.